Lipophilicity (LogP) vs Valproic Acid
The LogP of 2‑(cyclohexylmethyl)pentanoic acid is 3.96 [1], compared with valproic acid LogP 2.74 [2] and 5‑cyclohexylvaleric acid LogP 3.9 [3]. The target compound thus exhibits a 44 % increase in calculated logP over the branched reference drug valproic acid and a modest 1.5 % increase over the omega‑substituted linear analog.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.96 |
| Comparator Or Baseline | Valproic acid (LogP = 2.74); 5‑Cyclohexylvaleric acid (LogP = 3.9) |
| Quantified Difference | +44 % vs valproic acid; +1.5 % vs 5‑cyclohexylvaleric acid |
| Conditions | Calculated LogP (XLogP) using standard cheminformatics algorithms; data sourced from Chem-space (target), IUPHAR/BPS Guide to Pharmacology (valproic acid), and basechem.org (5‑cyclohexylvaleric acid). |
Why This Matters
Higher lipophilicity may favor blood‑brain barrier penetration or hydrophobic pocket binding, but also increases the risk of metabolic clearance – the precise balance of which must be considered in drug design.
- [1] Chem-space. 2-(cyclohexylmethyl)pentanoic acid. https://chem-space.com/CSCS00000755611-D9C4E1 (accessed 2026‑04‑24). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. valproic acid ligand page. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=7009 (accessed 2026‑04‑24). View Source
- [3] basechem.org. Cyclohexanepentanoic acid (5‑Cyclohexylvaleric acid). http://basechem.org/chemical/42540 (accessed 2026‑04‑24). View Source
